KIO-301 (chloride) (hydrochloride)
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Overview
Description
KIO-301 (chloride) (hydrochloride) is an azobenzene photoswitch compound that can block voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . This compound is being developed as a potential treatment for retinal diseases, such as retinitis pigmentosa, by providing light-sensing capabilities to retinal ganglion cells .
Preparation Methods
The preparation of KIO-301 (chloride) (hydrochloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives to form azobenzene . The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
KIO-301 (chloride) (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the azobenzene ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
KIO-301 (chloride) (hydrochloride) has several scientific research applications:
Mechanism of Action
KIO-301 (chloride) (hydrochloride) exerts its effects by blocking voltage-gated ion channels, including hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels, during exposure to visible light . The compound acts as a molecular photoswitch, changing its conformation upon light exposure, which allows it to interact with and block these ion channels. This mechanism enables the compound to modulate ion channel activity in a light-dependent manner, providing therapeutic benefits in conditions like retinitis pigmentosa .
Comparison with Similar Compounds
KIO-301 (chloride) (hydrochloride) is unique due to its photoswitchable properties and ability to block specific ion channels under light exposure. Similar compounds include other azobenzene derivatives and photoswitchable ion channel blockers. KIO-301 stands out for its specific application in retinal disease treatment and its ability to confer light-sensing capabilities to retinal ganglion cells .
Similar compounds include:
Azobenzene: A basic photoswitchable compound used in various applications.
Hydrazobenzene: A reduction product of azobenzene with different chemical properties.
Other azobenzene derivatives: Compounds with similar photoswitchable properties but different functional groups and applications.
Properties
Molecular Formula |
C29H39Cl2N5O |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C29H37N5O.2ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;;/h9-21H,5-8,22-23H2,1-4H3;2*1H |
InChI Key |
FVSAVJQVBHJBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.Cl.[Cl-] |
Origin of Product |
United States |
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